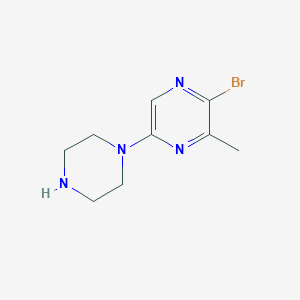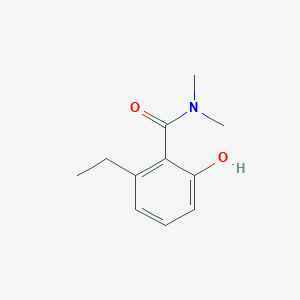
2-Ethyl-6-hydroxy-N,N-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-6-hydroxy-N,N-dimethylbenzamide is an organic compound with a benzamide structure It is characterized by the presence of an ethyl group at the second position, a hydroxyl group at the sixth position, and two methyl groups attached to the nitrogen atom of the amide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-6-hydroxy-N,N-dimethylbenzamide can be achieved through several methods. One common approach involves the reaction of 2-ethyl-6-hydroxybenzoic acid with N,N-dimethylamine in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of the desired benzamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as copper-based metal-organic frameworks can be employed to facilitate the coupling reaction, ensuring high conversion rates and product purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-6-hydroxy-N,N-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group of the amide can be reduced to form an amine.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of 2-ethyl-6-oxo-N,N-dimethylbenzamide or 2-ethyl-6-carboxy-N,N-dimethylbenzamide.
Reduction: Formation of 2-ethyl-6-hydroxy-N,N-dimethylbenzylamine.
Substitution: Formation of various substituted benzamides depending on the substituent used.
Applications De Recherche Scientifique
2-Ethyl-6-hydroxy-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Ethyl-6-hydroxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The amide group can also interact with proteins and other biomolecules, modulating their function. These interactions can affect various biological pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethylbenzamide: Lacks the ethyl and hydroxyl groups, resulting in different chemical properties and reactivity.
2-Ethylbenzamide: Lacks the hydroxyl group, affecting its hydrogen bonding capabilities.
6-Hydroxy-N,N-dimethylbenzamide: Lacks the ethyl group, influencing its steric and electronic properties.
Uniqueness
2-Ethyl-6-hydroxy-N,N-dimethylbenzamide is unique due to the combination of its ethyl and hydroxyl groups, which confer distinct chemical and biological properties. The presence of these groups allows for specific interactions with molecular targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H15NO2 |
|---|---|
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
2-ethyl-6-hydroxy-N,N-dimethylbenzamide |
InChI |
InChI=1S/C11H15NO2/c1-4-8-6-5-7-9(13)10(8)11(14)12(2)3/h5-7,13H,4H2,1-3H3 |
Clé InChI |
AGNVIXNATLBERW-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=CC=C1)O)C(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


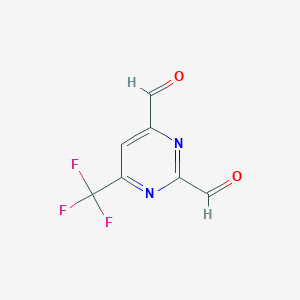

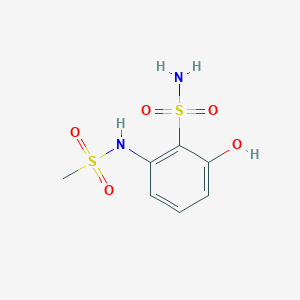
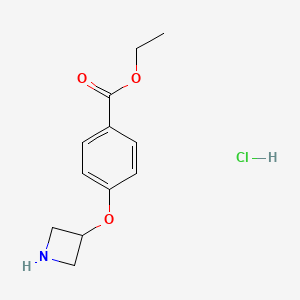
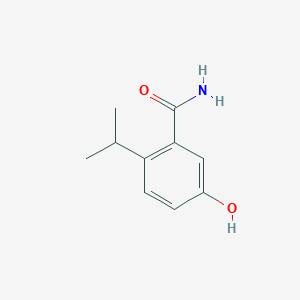
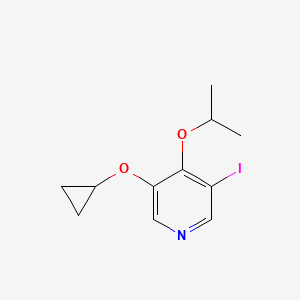
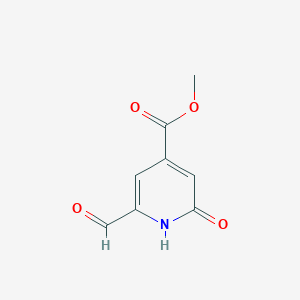

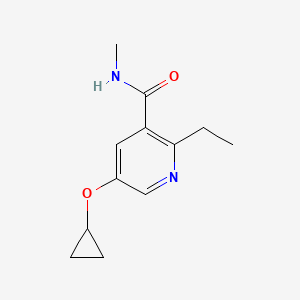
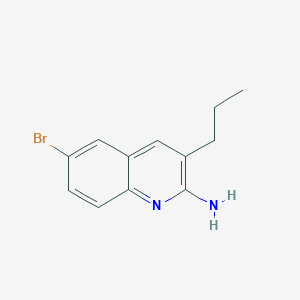
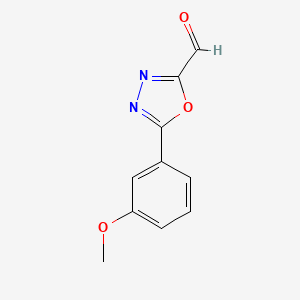

![2-[2-[3-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-6-[[3,4-dihydroxy-5-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxolan-2-yl]oxymethyl]oxane-3,4,5-triol](/img/structure/B14847273.png)
